N'-cinnamoylnicotinohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[(E)-3-phenylprop-2-enoyl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14(9-8-12-5-2-1-3-6-12)17-18-15(20)13-7-4-10-16-11-13/h1-11H,(H,17,19)(H,18,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLCJIWNMIBVPL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cinnamoylnicotinohydrazide and Its Derivatives
Established Synthetic Pathways for N'-cinnamoylnicotinohydrazide
Traditional synthetic routes to this compound are well-documented, primarily relying on condensation reactions. These methods are foundational in organic synthesis and provide reliable access to the target compound.
The principal method for synthesizing this compound is the condensation reaction between nicotinic acid hydrazide and a cinnamoyl derivative. Nicotinic acid hydrazide, the key precursor, is typically prepared from nicotinic acid. The synthesis involves converting nicotinic acid to its more reactive acid chloride, usually with an agent like thionyl chloride or phosphorus pentachloride, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form nicotinic acid hydrazide. researchgate.netresearchgate.net
Once the nicotinic acid hydrazide is obtained, it is reacted with a cinnamoyl source. A common approach involves the use of cinnamoyl chloride. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cinnamoyl chloride, leading to the formation of the N-C bond and elimination of hydrochloric acid. This reaction is a specific example of acylation of a hydrazine.
An alternative involves the Claisen-Schmidt condensation reaction, where nicotinic acid hydrazide is reacted with chalcones (1,3-diaryl-2-propen-1-ones), which are derivatives of cinnamaldehyde (B126680). researchgate.net This method leads to the formation of pyrazoline rings incorporating the nicotinoyl group. researchgate.net Another strategy involves coupling nicotinic acid hydrazide directly with cinnamic acid using a coupling agent.
The success of the synthesis is highly dependent on the reaction conditions and the choice of solvent. For the preparation of the nicotinic acid hydrazide precursor from nicotinic acid, the initial step of forming the acid chloride is often carried out under reflux in a non-polar solvent like anhydrous carbon tetrachloride. researchgate.net The subsequent reaction with hydrazine hydrate is typically performed at a low temperature (below 5°C) to control the exothermic reaction, followed by stirring at room temperature for several hours. researchgate.net
In the final condensation step to form this compound, various solvent systems are employed. The reaction of nicotinic acid hydrazide with cinnamoyl chloride can be performed in aprotic solvents like dimethylformamide (DMF) or chlorinated solvents. The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is often required to neutralize the HCl byproduct. mdpi.com When coupling with cinnamic acid, coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU) are used in solvents like DMF. mdpi.com For reactions involving chalcones, refluxing in ethanol, sometimes with a catalytic amount of acetic acid, is a common practice. irjmets.com
Table 1: Reaction Conditions for Hydrazide Synthesis
| Precursors | Reagents | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|
| Nicotinic Acid, Hydrazine Hydrate | Phosphorus Pentachloride | Carbon Tetrachloride, Methanol | Reflux, <5°C, Room Temp. | 2-5 hours | researchgate.net |
| N-Boc-L-amino acids, Nicotinic acid hydrazide | HATU, Triethylamine | Dimethylformamide (DMF) | 0°C to Room Temp. | Overnight | mdpi.com |
This table presents a summary of various reaction conditions used in the synthesis of nicotinic acid hydrazide derivatives.
Optimizing the yield and efficiency of the reaction is a critical aspect of synthesis. The choice of activating agent for the carboxylic acid and the coupling agent in condensation reactions plays a significant role. For instance, the use of modern coupling agents like HATU has been shown to produce very high yields in the synthesis of related N'-acylhydrazides. mdpi.com
The purity of reactants and the careful control of reaction parameters such as temperature and reaction time are crucial. For example, the initial formation of nicotinoyl chloride and its subsequent reaction with hydrazine hydrate at controlled temperatures helps to minimize side reactions and maximize the yield of the desired nicotinic acid hydrazide precursor, with reported yields as high as 76.24%. researchgate.net The removal of byproducts, such as the neutralized acid from the reaction of an acid chloride, can drive the equilibrium towards the product, thereby increasing the yield. The selection of the solvent system can also impact efficiency by affecting the solubility of reactants and the reaction rate.
Advanced Synthetic Strategies for this compound Analogues
To improve upon traditional methods, researchers have explored advanced synthetic strategies that offer advantages in terms of reaction time, yield, and environmental impact.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique has been successfully applied to the synthesis of various hydrazide and N-heterocycle derivatives, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. irjmets.comchemmethod.comudayton.edu
In the context of this compound derivatives, microwave irradiation can be used to efficiently drive the condensation reaction. irjmets.com For example, the synthesis of pyrazole (B372694) derivatives from the reaction of hydrazides with other compounds has been shown to be effectively promoted by microwaves. irjmets.com The key advantages of MAOS include rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts. chemmethod.commdpi.com Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave synthesizer. chemmethod.comudayton.edu
Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
| Method | Reaction Time | Yield | Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Conventional (Reflux) | 3-7 hours | Moderate | Ethanol | Standard laboratory setup | chemmethod.com |
This table illustrates the benefits of microwave-assisted synthesis over conventional heating for preparing hydrazide derivatives.
The principles of green chemistry aim to design chemical processes that are more environmentally benign. mdpi.com In the synthesis of hydrazides, this includes the use of safer solvents, solvent-free conditions, and the use of efficient, reusable catalysts. mdpi.comiris-biotech.denih.gov
One notable green approach is the use of water as a solvent, replacing volatile and often toxic organic solvents. chemmethod.com Furthermore, solvent-free synthesis, for instance by mechanical grinding of reactants, has been demonstrated for the preparation of hydrazide derivatives. mdpi.com This method, sometimes catalyzed by an organocatalyst like L-proline, can produce high yields with minimal waste. mdpi.com
Derivatization at the Cinnamoyl Moiety of this compound
The cinnamoyl moiety of this compound offers a versatile scaffold for derivatization. The biosynthesis of the cinnamoyl group itself has been a subject of interest, involving a unique highly reducing (HR) type II polyketide synthase (PKS) pathway. nih.gov The formation of the characteristic benzene (B151609) ring within the cinnamoyl structure is a key step, and research has identified two distinct enzymatic strategies for this cyclization. nih.gov One pathway involves a three-protein complex (Kcn17-Kcn18-Kcn19) that facilitates a 6π-electrocyclization and subsequent dehydrogenation. nih.gov An alternative route, observed in the biosynthesis of youssoufene, utilizes a different orphan protein for the benzene ring formation. nih.gov
These findings on the natural biosynthesis of the cinnamoyl moiety provide a basis for synthetic strategies. Cinnamoyl derivatives are recognized for their potential as inhibitors of HIV-1 integrase. researchgate.net The syn disposition of the carbonyl group relative to the vinylic double bond is considered important for this inhibitory activity. researchgate.net Synthetic efforts often focus on introducing various substituents to the aromatic ring of the cinnamoyl group to explore and optimize biological activities.
Structural Modifications on the Nicotinohydrazide Portion of this compound
The nicotinohydrazide part of the molecule provides another avenue for creating derivatives with potentially enhanced properties. A general approach to synthesizing such derivatives involves the condensation reaction of a hydrazide with various aldehydes or ketones. For instance, novel 1,2,4-triazole-acylhydrazone derivatives containing a quinazolin-4-one moiety have been synthesized through the condensation of a triazole hydrazide with different aromatic aldehydes. sioc-journal.cn This methodology can be adapted to modify the nicotinohydrazide portion of this compound.
Similarly, new coumarin (B35378) derivatives have been synthesized starting from coumarin-6-sulfonyl chloride and 6-aminocoumarin, which are then reacted with various small heterocyclic moieties. chiet.edu.eg These synthetic strategies highlight the potential for introducing diverse chemical functionalities to the nicotinohydrazide backbone, leading to a wide array of this compound derivatives.
Spectroscopic and Analytical Characterization of Synthesized Compounds
The structural verification of newly synthesized this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound and its analogs. ipb.ptmdpi.com Both ¹H and ¹³C NMR spectra offer critical insights into the molecular framework.
¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity, and stereochemical relationships. nmrdb.org For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning proton and carbon signals unambiguously. mdpi.combas.bg For example, the HMBC spectrum can reveal long-range correlations between protons and carbons, helping to piece together the molecular structure. mdpi.combas.bg
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. bhu.ac.in The chemical shifts of carbon atoms indicate their nature (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in In cases involving nitrogen-containing compounds, ¹⁵N NMR spectroscopy can also be employed to probe the electronic environment of the nitrogen atoms. researchgate.net
A complete assignment of ¹H and ¹³C NMR data is crucial for confirming the successful synthesis of the target compounds. mdpi.com
Infrared (IR) and Mass Spectrometry (MS) Applications in Compound Verification
Infrared (IR) spectroscopy and mass spectrometry (MS) are essential tools for verifying the identity of synthesized compounds. utdallas.edu IR spectroscopy provides information about the functional groups present in a molecule. scispace.com The vibrations of specific bonds, such as C=O (carbonyl), N-H (amine/amide), and C=C (alkene), absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint. docbrown.infospectroscopyonline.com For amides, a strong C=O stretching band is typically observed around 1710 cm⁻¹, and N-H stretching vibrations appear in the range of 3100-3500 cm⁻¹. utdallas.edu
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. arizona.edunih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule. nih.gov The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. nih.gov For compounds containing nitrogen, the "nitrogen rule" can be a useful diagnostic tool, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org
Crystallographic Analysis of this compound and its Analogues
The process begins with growing a single crystal of the compound that is of sufficient quality and size. creative-proteomics.comnih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is measured. nih.govnii.res.in By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions are determined. wikipedia.orgnih.gov
Crystallographic analysis is particularly valuable for establishing the absolute configuration of chiral centers and for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. creative-proteomics.comnih.gov The geometric parameters obtained from X-ray crystallography, such as torsion angles and dihedral angles, provide a definitive confirmation of the molecular structure. nih.gov
Mechanistic Biological Investigations of N Cinnamoylnicotinohydrazide Analogues
In Vitro Antimicrobial and Antitubercular Activity Profiling
The hydrazone scaffold is a cornerstone in the development of new antimicrobial drugs, with numerous derivatives demonstrating potent activity against a range of pathogens. dntb.gov.uanih.gov The presence of both the nicotinoyl and cinnamoyl moieties in N'-cinnamoylnicotinohydrazide analogues contributes to their broad-spectrum antimicrobial effects. ontosight.aieurekaselect.com
Evaluation of Antibacterial Potency Against Gram-Positive and Gram-Negative Strains
Analogues of this compound have been evaluated for their efficacy against various bacterial strains. Studies on hydrazone derivatives reveal a pattern of activity that varies based on the specific structural modifications of the parent molecule.
For instance, a series of 2-[(N-cinnamoyl) 2, 5-dichloroanilido] acetohydrazide derivatives were tested against Gram-positive bacteria such as Staphylococcus albus and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas piosineus. scholarsresearchlibrary.com Several of these compounds demonstrated significant to moderate antibacterial activity. scholarsresearchlibrary.com Similarly, novel N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with reported Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL. mdpi.com The most active of these compounds also proved effective against clinical strains of methicillin-resistant S. aureus (MRSA). mdpi.com
The antibacterial efficacy is often linked to the specific substitutions on the aromatic rings of the hydrazone structure. Research on quinoline-3-carbaldehyde hydrazone derivatives showed promising activity against MRSA, with MIC values of 16 µg/ml for the most effective compounds. nih.gov Another study on heterobicyclic methylthiadiazole hydrazones found them to be highly active against Bacillus subtilis, with MIC values (6.25 µg/ml) superior to the standard drug streptomycin (B1217042) (12.5 µg/ml). nih.gov
| Compound/Derivative Class | Gram-Positive Bacteria | MIC/Activity | Gram-Negative Bacteria | MIC/Activity | Reference |
| 2-[(N-cinnamoyl) 2, 5-dichloroanilido] acetohydrazides | S. albus, S. aureus | Moderate to Significant | E. coli, P. piosineus | Moderate to Significant | scholarsresearchlibrary.com |
| N–(..sulfonyl)cinnamamides | Staphylococcus spp., Enterococcus spp. | 1-4 µg/mL | - | - | mdpi.com |
| Quinoline-3-carbaldehyde hydrazones | MRSA | 16 µg/mL | - | - | nih.gov |
| Heterobicyclic methylthiadiazole hydrazones | B. subtilis, S. aureus | 6.25-50 µg/mL | - | - | nih.gov |
| Isonicotinoyl hydrazide analogue | S. aureus | ZOI = 15 mm | E. coli, Salmonella spp. | ZOI = 12-17 mm | nih.gov |
| Cinnamon (C. burmannii) Extract | S. aureus | MBC = 5% | E. coli | MBC = 10% | bioscmed.com |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; ZOI: Zone of Inhibition.
Antifungal Efficacy Assessments
The cinnamoyl moiety is well-recognized for its antifungal properties. Cinnamic acid and its derivatives, including hydrazones, have been reported to possess activity against various fungal pathogens. eurekaselect.comnih.gov
In one study, 2-[(N-cinnamoyl) 2, 5-dichloroanilido] acetohydrazide derivatives were screened against Candida albicans, Aspergillus niger, and Alternaria alternata. scholarsresearchlibrary.com Several of the synthesized compounds showed significant antifungal activity against these strains. scholarsresearchlibrary.com Cinnamaldehyde (B126680), a primary component of cinnamon, demonstrates potent, dose-dependent antifungal activity against Cryptococcus neoformans, with a concentration of 1.37 mg/mL being both inhibitory and fungicidal. nih.gov Furthermore, cinnamaldehyde and eugenol (B1671780) have been shown to inhibit all tested strains of Candida, with cinnamaldehyde having a mean Minimum Inhibitory Concentration (MIC) of 50.05 mg/L and a Minimum Fungicidal Concentration (MFC) of 109.26 mg/L. mdpi.com Isoniazid-derived hydrazones have also been tested, with some showing potent activity against Coccidioides posadasii at concentrations of 100-400 µg/ml. sruc.ac.uk
| Compound/Derivative Class | Fungal Strain | MIC | MFC | Reference |
| 2-[(N-cinnamoyl) 2, 5-dichloroanilido] acetohydrazides | C. albicans, A. niger, A. alternata | Significant Activity | - | scholarsresearchlibrary.com |
| Cinnamaldehyde | Candida spp. | 50.05 mg/L (mean) | 109.26 mg/L (mean) | mdpi.com |
| Eugenol | Candida spp. | 455.42 mg/L (mean) | 690.09 mg/L (mean) | mdpi.com |
| Cinnamaldehyde | Cryptococcus neoformans | 1.37 mg/mL | 1.37 mg/mL | nih.gov |
| Isoniazid-derived hydrazones | Coccidioides posadasii | 100-400 µg/mL | - | sruc.ac.uk |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Mycobactericidal Activity against Mycobacterium tuberculosis Strains
The combination of a hydrazide structure, famously found in the frontline anti-TB drug isoniazid (B1672263), with a nicotinic acid scaffold makes these analogues promising candidates for antitubercular activity. scholarsresearchlibrary.comnih.gov Cinnamic acid derivatives themselves also have a long history as potential antitubercular agents. mdpi.comnih.gov
Studies have confirmed the potential of this chemical class. A series of nicotinic acid hydrazide derivatives revealed that lipophilicity is a crucial factor for antimycobacterial activity, with the most potent analogue showing a MIC of 6.25 µg/mL against M. tuberculosis. nih.gov Another study highlighted a nicotinohydrazide derivative as a potent broad-spectrum antimicrobial agent with a superior antimycobacterial MIC of 3.90 µg/mL. researchgate.net Furthermore, metal complexes of a nicotinohydrazide derivative showed significant activity against the H37Rv strain of M. tuberculosis, with a platinum complex exhibiting a MIC of 0.56 mg/mL, which is more potent than isoniazid in that study. covenantuniversity.edu.ng Derivatives of 2-[(N-cinnamoyl) 2, 5-dichloroanilido] acetohydrazide have also been shown to inhibit the growth of M. tuberculosis at a concentration of 100 µg/mL. scholarsresearchlibrary.com
| Compound/Derivative Class | M. tuberculosis Strain | MIC | Reference |
| Nicotinic acid hydrazide derivative (8c) | H37Rv | 6.25 µg/mL | nih.gov |
| Nicotinohydrazide derivative (8b) | Not Specified | 3.90 µg/mL | researchgate.net |
| 2-[(N-cinnamoyl) ..] acetohydrazide derivatives | H27, Rv | 100 µg/mL | scholarsresearchlibrary.com |
| Platinum-nicotinohydrazone complex (PtL1) | H37Rv | 0.56 mg/mL | covenantuniversity.edu.ng |
| Zinc-nicotinohydrazone complex (ZnL1) | H37Rv | 0.61 mg/mL | covenantuniversity.edu.ng |
| Dihydroquinazolinone derivatives (3l, 3m) | H37Rv | 2 µg/mL | mdpi.com |
MIC: Minimum Inhibitory Concentration.
Proposed Cellular and Molecular Targets in Antimicrobial Action
The antimicrobial action of this compound analogues is believed to be multifactorial, targeting several key bacterial and fungal processes. The cinnamoyl moiety, particularly cinnamaldehyde, is known to exert its primary effect on the cell membrane. researchgate.netnih.gov It can damage the structural integrity of the membrane, leading to increased permeability, leakage of cytoplasmic contents like nucleic acids and proteins, and a decrease in membrane potential. researchgate.net This disruption of membrane function ultimately inhibits bacterial growth. researchgate.net
Other proposed mechanisms for the cinnamoyl portion include the inhibition of essential enzymes, potentially through reactions with sulfhydryl groups on proteins. nih.govfrontiersin.org For flavonoids, which are structurally related to cinnamic acid derivatives, inhibition of DNA gyrase has been identified as another important antibacterial target. mdpi.com This enzyme is crucial for relieving strain in DNA during replication. mdpi.com In fungi, cinnamaldehyde has been shown to interfere with cell wall integrity and inhibit the production of aflatoxins by suppressing the expression of genes involved in their biosynthetic pathway. sruc.ac.ukmdpi.com
The hydrazide component, particularly the isonicotinoyl hydrazide structure found in isoniazid, famously inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall. While this is a well-established mechanism for isoniazid, the precise contribution of this action in these hybrid molecules requires further specific investigation.
Anticancer and Cytostatic Mechanism Exploration
The hydrazone scaffold is not only a key feature in antimicrobials but also in compounds designed for anticancer activity. researchgate.netresearchgate.net Derivatives containing the cinnamoyl group have also been explored as potential anticancer agents, with the α,β-unsaturated carbonyl moiety considered an active component in the design of such drugs. researchgate.net
Investigations into Cell Proliferation Inhibition in Cancer Cell Lines
Analogues of this compound have demonstrated antiproliferative and cytotoxic effects across a range of human cancer cell lines. The efficacy often depends on the specific chemical structure and the type of cancer cell being targeted.
For example, N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed potent activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells, with some compounds exhibiting IC₅₀ values below 10 µg/mL. mdpi.com Cinnamaldehyde-based chalcone (B49325) derivatives have also been synthesized and evaluated, with one compound showing an IC₅₀ of 32.19 µM against human colon cancer (Caco-2) cells while having no detrimental effects on normal lung cells. nih.gov Mechanistic studies on this compound suggested it induces apoptosis by activating Caspase-3. nih.gov
Metal complexes of hydrazones have also shown significant promise. A copper(II)-hydrazone complex was found to be highly active against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 1.7 µM and 1.6 µM, respectively, far exceeding the potency of the standard drug cisplatin (B142131) in the same study. rsc.org The proposed mechanism for this complex involves DNA interaction and the generation of reactive oxygen species (ROS). rsc.org
| Compound/Derivative Class | Cancer Cell Line | Cell Line Origin | IC₅₀ | Reference |
| N–(..sulfonyl)cinnamamides | HeLa, SKOV-3, MCF-7 | Cervical, Ovarian, Breast | <10 µg/mL | mdpi.com |
| Cinnamaldehyde-based chalcone (3e) | Caco-2 | Colon | 32.19 µM | nih.gov |
| Copper(II)-hydrazone complex (CuHL) | MCF-7 | Breast | 1.7 µM | rsc.org |
| Copper(II)-hydrazone complex (CuHL) | MDA-MB-231 | Breast | 1.6 µM | rsc.org |
| Nitrogen-substituted anthraquinone (B42736) (HH-N25) | Panel of Breast Cancer Lines | Breast | 0.045 - 4.21 µM | nih.gov |
| Quinolone-3-carbaldehyde hydrazone (3q12) | A549 | Lung | >100 µM (59% viability) | nih.gov |
IC₅₀: Half-maximal inhibitory concentration.
Modulation of Cell Cycle Progression by this compound Analogues
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. ck12.orgncert.nic.innih.gov Several studies have demonstrated that analogues of this compound can disrupt this cycle at various phases, leading to an arrest of cancer cell growth.
Novel 1,3,5-triazine-nicotinohydrazide derivatives have been shown to induce cell cycle arrest at the G2/M phase in MG-63 osteosarcoma cells. nih.govbioworld.com Similarly, a niflumic acid derivative containing a nicotinohydrazide moiety caused cell cycle arrest at both the S and G2/M phases in Hep G2 liver cancer cells. pensoft.net Other research on nicotinamide (B372718) derivatives, which are structurally related, revealed cell cycle arrest at the pre-G1 and G2-M phases in HCT-116 colon cancer cells. nih.gov Furthermore, a study on N-acylhydrazone derivatives, another class of related compounds, reported cell cycle arrest in the G1/S phase in MIA PaCa-2 pancreatic cancer cells. tandfonline.com This body of evidence indicates that nicotinohydrazide analogues can halt the proliferation of cancer cells by targeting different checkpoints in the cell cycle.
Table 1: Effect of this compound Analogues on Cell Cycle Progression
| Compound Class | Cell Line | Effect | Reference |
| 1,3,5-triazine-nicotinohydrazide | MG-63 (Osteosarcoma) | G2/M arrest | nih.gov |
| N-acylhydrazone derivative | MIA PaCa-2 (Pancreatic) | G1/S arrest | tandfonline.com |
| Niflumic acid derivative | Hep G2 (Liver) | S and G2/M arrest | pensoft.net |
| Nicotinamide derivative | HCT-116 (Colon) | pre-G1 and G2/M arrest | nih.gov |
Apoptosis Induction Pathways
Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells. oncohemakey.comfrontiersin.org Analogues of this compound have been found to induce apoptosis in cancer cells through various signaling pathways.
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. For instance, 1,3,5-triazine-nicotinohydrazide derivatives trigger apoptosis in osteosarcoma cells by suppressing the expression of MCL-1, an anti-apoptotic protein. nih.gov In pancreatic cancer cells, certain N-acylhydrazone derivatives have been observed to significantly increase both early and late-stage apoptosis in a dose-dependent manner. tandfonline.com
Further mechanistic insights come from studies on related nicotinamide derivatives, which were found to increase the expression of pro-apoptotic proteins like caspase-8 and BAX while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Similarly, the cytotoxic effects of certain niflumic acid-based nicotinohydrazide derivatives have been linked to the induction of apoptosis, confirmed by the upregulation of apoptosis markers such as p53, BAX, and caspase-3. pensoft.net These findings collectively highlight the ability of this class of compounds to activate the intrinsic and/or extrinsic pathways of apoptosis.
Inhibition of Specific Kinases and Signaling Pathways (e.g., CDK9, PI3K, mTOR)
The anticancer effects of this compound analogues are often rooted in their ability to inhibit specific kinases and signaling pathways that are critical for cancer cell growth and survival. unc.edunih.govplos.org
A significant finding is the identification of novel 1,3,5-triazine-nicotinohydrazide derivatives as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.govbioworld.com CDK9 is a key transcriptional regulator, and its inhibition by these compounds leads to reduced phosphorylation of its downstream target, RNA polymerase II (RNAPII), and repression of the anti-apoptotic protein MCL-1, ultimately inducing apoptosis in osteosarcoma cells. nih.gov
Other related nicotinohydrazide derivatives have been shown to target different critical pathways. For example, some N-acylhydrazone derivatives have demonstrated the ability to suppress the JAK1/STAT3 signaling pathway, which is involved in cell survival and proliferation. tandfonline.com Additionally, certain new nicotinamide compounds have been identified as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key player in angiogenesis, the process by which tumors form new blood vessels. nih.gov The PI3K/Akt/mTOR pathway is another critical signaling cascade in cancer, and its components are known targets for various inhibitors. unc.edunih.govoncotarget.com While direct inhibition of PI3K or mTOR by this compound itself is not detailed in the provided search results, the inhibition of related pathways like JAK/STAT and receptor tyrosine kinases like VEGFR-2 underscores the multi-faceted approach by which these analogues can exert their anticancer effects.
Antiviral Activity and Mechanism-Based Studies
In addition to their anticancer properties, nicotinohydrazide derivatives have been explored for their potential as antiviral agents. researchgate.netmdpi.compsu.edu These studies involve screening against various viruses and computational analyses to understand their mechanism of action at a molecular level.
In Vitro Antiviral Screening Against Viral Targets
Several studies have synthesized and evaluated series of nicotinic acid benzylidene hydrazide derivatives for their antiviral activity. researchgate.netmdpi.com In one such study, a range of nicotinic acid benzylidene hydrazide derivatives were tested in vitro against a panel of DNA viruses, with some compounds showing notable activity. researchgate.net Specifically, derivatives featuring OCH3 (methoxy) and NO2 (nitro) substituents were identified as being among the most active. researchgate.netmdpi.com Another study reported the screening of nicotinohydrazide derivatives against influenza A (H1N1 and H3N2 subtypes) and influenza B viruses. psu.edu The general class of nucleoside analogues, to which some antiviral drugs belong, function by inhibiting viral replication. nih.govnih.gov
Molecular Docking Studies with Viral Proteins (e.g., SARS-CoV-2 Main Protease)
Molecular docking is a computational technique used to predict how a small molecule might bind to a protein target. nih.govrsc.org This approach has been widely used to identify potential inhibitors for viral proteins, including the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication. nih.govmdpi.com
Studies have been conducted on isonicotinoyl hydrazide derivatives, which are structurally similar to nicotinohydrazides, to assess their potential as inhibitors of the SARS-CoV-2 main protease (PDB ID: 6LU7). nanobioletters.comresearchgate.net These in silico analyses suggested that the derivatives could fit within the active site of the protease. nanobioletters.comresearchgate.net Notably, some of the tested nicotinoyl hydrazide derivatives exhibited higher docking scores than the reference antiviral drug, Favipiravir, indicating a strong predicted binding affinity. nanobioletters.comresearchgate.net For instance, the enol form of (E)-N'-(1-phenylethylidene)-nicotinohydrazide showed one of the highest docking scores in one study. nanobioletters.com
Table 2: Molecular Docking Scores of Isonicotinoyl Hydrazide Derivatives Against SARS-CoV-2 Main Protease
| Compound | Docking Score (kcal/mol) | Reference |
| N(2-iso-nicotinoyl hydrazine- carbonthioyl)benzamide (2) | -123.23 | nanobioletters.com |
| (E)-N'-(1-phenylethylidene)- nicotinohydrazide (enol form) (7) | -123.12 | nanobioletters.com |
| Hydroxychloroquine | -118.81 | nanobioletters.com |
| Favipiravir (Avigan) | -108.66 | nanobioletters.com |
Identification of Key Interactions and Binding Affinities with Viral Receptors
Beyond predicting binding scores, molecular docking studies can elucidate the specific interactions between a compound and a viral protein, which is crucial for understanding its inhibitory mechanism. nih.govmdpi.com For nicotinohydrazide derivatives docked with the SARS-CoV-2 main protease, specific binding modes have been identified.
Analysis of the docked poses revealed that these compounds are positioned within the active site of the protease. nanobioletters.com For example, the keto form of (E)-N'-(1-phenylethylidene)nicotinohydrazide was predicted to form hydrogen bonds through its pyridyl nitrogen with key catalytic residues, Serine 144 and Cysteine 145, of the protease. nanobioletters.com The interaction with Cys145, a crucial component of the catalytic dyad, is particularly significant as it suggests a direct interference with the enzyme's function. nanobioletters.com These studies provide a molecular basis for the potential antiviral activity of nicotinohydrazide derivatives and guide the rational design of more potent inhibitors.
Enzyme Inhibition Studies of this compound Derivatives
This compound analogues have been investigated for their inhibitory effects on monoamine oxidases (MAOs), which are crucial enzymes in the metabolism of monoamine neurotransmitters. mdpi.com These enzymes exist in two isoforms, MAO-A and MAO-B, which are significant pharmacological targets for the treatment of depression and neurodegenerative diseases, respectively. mdpi.comnih.gov
Recent studies have also implicated MAOs in the progression of certain cancers, opening new avenues for the application of MAO inhibitors as antiproliferative agents. mdpi.com The inhibitory activity of these compounds is typically assessed by measuring the reduction in the production of hydrogen peroxide from a common substrate like p-tyramine. nih.gov
Some polyamine analogues have demonstrated inhibitory activity against human MAOs. mdpi.com For instance, constraining the flexibility of the inner polymethylene chain of certain polyamine structures has been shown to be favorable for MAO-B inhibitory activity. mdpi.com The design of novel MAO inhibitors often draws inspiration from the structural features of natural compounds like curcumin (B1669340). nih.gov A series of pyrazoline derivatives based on curcumin's structure were synthesized and found to be selective and reversible inhibitors of human MAO-A, with one compound exhibiting greater potency than the standard drug, moclobemide. nih.gov
The inhibition can be either reversible or irreversible. pacific.edu Irreversible inhibitors, such as phenelzine, isocarboxazid, and tranylcypromine, have a long-lasting effect because they form a permanent bond with the enzyme, requiring the synthesis of new enzyme molecules for the activity to be restored. pacific.edu The type of inhibition (selective for MAO-A or MAO-B, or non-selective) determines the therapeutic application and potential side effects. nih.govsc.edu Selective MAO-A inhibitors are primarily used for depression, while selective MAO-B inhibitors are used in the management of neurodegenerative disorders. nih.gov
Table 1: MAO Inhibition by Analogue Compounds
| Compound/Analogue | Target Enzyme | Type of Inhibition | Potency (Ki) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Pyrazoline Derivative 7 | hMAO-A | Reversible, Selective | 0.06 ± 0.003 μM | 1.02 x 10⁻⁵ | nih.gov |
| Moclobemide (Standard) | hMAO-A | Reversible, Selective | 0.11 ± 0.01 μM | 0.049 | nih.gov |
| Polyamine Analogue 4 (dianiline moiety) | MAO | Reversible, Competitive | < 1 μM | Not Specified | mdpi.com |
| Polyamine Analogue 5 (dianilide moiety) | MAO | Reversible, Competitive | < 1 μM | Not Specified | mdpi.com |
| 5-fluoro-alpha-methyltryptamine (5-FMT) | MAO-A | Competitive | Not Specified | Selective for MAO-A | nih.gov |
| p-chloro-beta-methylphenethylamine (p-CMP) | MAO-B | Competitive | Not Specified | Selective for MAO-B | nih.gov |
Fatty acid synthase (FAS) is a key enzyme in the de novo synthesis of fatty acids, a process that is upregulated in many cancers to support rapid cell growth and membrane production. plos.orgoncotarget.comwikipedia.org This makes FAS a significant target for anticancer drug development. oncotarget.comwikipedia.org The inhibition of FAS can lead to cancer cell death due to the depletion of necessary fatty acids or the accumulation of toxic intermediates like malonyl-CoA. plos.org
This compound analogues, as part of the broader search for novel FAS inhibitors, are evaluated for their ability to disrupt this pathway. The activity of FAS inhibitors is often tested using cell viability assays and by measuring their impact on fatty acid synthesis in cancer cell lines. plos.org For instance, the cytotoxicity of inhibitors can be reversed by supplementing with fatty acids, confirming their mechanism of action. plos.org
Several small molecule inhibitors of FAS have been identified, including natural products like cerulenin (B1668410) and synthetic compounds like C75 and TVB series inhibitors. plos.orgoncotarget.com These inhibitors have shown anti-tumor activity in both laboratory and preclinical models. plos.orgoncotarget.com The development of new FAS inhibitors is an active area of research, with a focus on improving potency and understanding the characteristics that make certain cancers responsive to this type of inhibition. oncotarget.com
Table 2: Fatty Acid Synthase (FAS) Inhibition Studies
| Inhibitor | Mechanism of Action | Cell Line | Effect | Reference |
|---|---|---|---|---|
| Cerulenin | FASN inhibitor | HCT116 colon cancer | Inhibits cell viability | plos.org |
| C75 | FASN inhibitor | HCT116 colon cancer | Inhibits cell viability | plos.org |
| TOFA | ACC1 inhibitor | HCT116 colon cancer | Inhibits cell viability | plos.org |
| TVB series inhibitors | FASN inhibitors | Colorectal cancer | Anti-tumor activity | oncotarget.com |
Laccase: Laccases are multi-copper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds. rsc.org They are of interest in biotechnology for their role in synthesizing bioactive molecules. rsc.org The inhibition of laccase can be a tool to study its function and to control its activity in various applications. Known inhibitors of laccase include sodium azide (B81097) and certain metal ions. nih.govnih.gov The type of substrate used in the assay can influence the observed inhibitory effect of some compounds. researchgate.net
FTO: The fat mass and obesity-associated protein (FTO) is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on mRNA, an important epigenetic modification. nih.govnih.gov Dysregulation of FTO activity is linked to various diseases, including cancer. nih.govmdpi.com Inhibition of FTO can lead to increased m6A methylation, affecting the expression of key genes. nih.govnih.gov For example, nitric oxide has been identified as a potent inhibitor of FTO. nih.gov Several small molecule inhibitors of FTO are being developed and have shown promise in suppressing cancer cell proliferation. mdpi.com
Table 3: Inhibition of Laccase and FTO
| Enzyme | Inhibitor | Effect | Reference |
|---|---|---|---|
| Laccase | Sodium Azide | Inhibition | nih.govnih.gov |
| Laccase | N,N-diethyldithiocarbamic acid | Inhibition | nih.gov |
| Laccase | Copper-chelating agents (most) | High inhibition | researchgate.net |
| FTO | Nitric Oxide | Potent inhibition | nih.gov |
| FTO | R-2HG, FB23-2, CS1, CS2, SsD | Suppression of leukemia cell proliferation | mdpi.com |
| FTO | MO-I-500 | Reduced proliferation of breast cancer cells | mdpi.com |
The study of enzyme kinetics is fundamental to understanding how inhibitors interact with their target enzymes. nih.govfrontiersin.org Kinetic analysis can determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed. frontiersin.org This is crucial for drug development as the mode of inhibition affects the inhibitor's efficacy under different substrate concentrations. nih.gov
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov
Non-competitive inhibition involves the inhibitor binding to a site other than the active site, changing the enzyme's conformation and reducing its catalytic activity without preventing substrate binding.
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex.
Mixed inhibition is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org
Steady-state kinetic analysis is a common method used to determine key parameters like the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). nih.gov The Ki value is a measure of the inhibitor's potency. nih.govnih.gov Techniques like isothermal titration calorimetry (ITC) can also be used to measure enzyme kinetics and provide detailed information about the thermodynamics of inhibitor binding. frontiersin.org For irreversible inhibitors, the analysis focuses on determining the inactivation rate constant (kinact) and the inhibition constant (Ki). biorxiv.org
Table 4: Kinetic Analysis of Enzyme Inhibitors
| Inhibitor | Enzyme | Mode of Inhibition | Kinetic Parameters | Reference |
|---|---|---|---|---|
| 5-fluoro-alpha-methyltryptamine (5-FMT) | MAO-A | Competitive | Not specified | nih.gov |
| p-chloro-beta-methylphenethylamine (p-CMP) | MAO-B | Competitive | Not specified | nih.gov |
| Polyamine Analogs 4 & 5 | MAO | Mainly Competitive | Ki < 1 μM | mdpi.com |
| Sodium orthovanadate | Calf intestine alkaline phosphatase | Reversible | Ki = 51±8 nM | nih.gov |
| EDTA | Calf intestine alkaline phosphatase | Irreversible | pIC50 = 3.07±0.03 | nih.gov |
Other Reported Mechanistic Activities
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immune response, and cell survival. nih.govwikipedia.org The NF-κB signaling pathway is a key target for anti-inflammatory and anti-cancer drug development. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.govwikipedia.org Upon stimulation by various signals, IκB is degraded, allowing NF-κB to move into the nucleus and activate gene transcription. nih.govwikipedia.org
Analogues of this compound, particularly those with structural similarities to curcumin, have been investigated for their ability to inhibit the NF-κB pathway. nih.govmdpi.com Curcumin and its analogues are known to suppress NF-κB activation through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for phosphorylating IκB. nih.govmdpi.com
Some novel curcumin analogues have been shown to be potent NF-κB inhibitors, interfering with the binding of NF-κB to DNA. mdpi.com Interestingly, some analogues may inhibit NF-κB-dependent gene expression without preventing the nuclear translocation of NF-κB, suggesting a different mechanism of action compared to other similar compounds. mdpi.com This highlights the potential for developing selective NF-κB inhibitors with specific therapeutic effects. mdpi.com
Table 5: Inhibition of NF-κB Pathway by Analogues
| Compound/Analogue | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| Curcumin Analogue BAT3 | Inhibits NF-κB/DNA-binding | Potent NF-κB inhibitor, suppresses TNF-dependent transcription of target genes | mdpi.com |
| Curcumin Analogue EF31 | Inhibits IκB kinase β | Potent inhibition of NF-κB DNA binding and nuclear translocation | nih.gov |
| Curcumin | NF-κB inhibitor | Exhibits anti-inflammatory and anti-cancer properties | nih.gov |
Antioxidant Mechanisms of this compound Analogues
The antioxidant properties of this compound and its analogues are a subject of growing scientific interest. These compounds, which integrate the structural features of both cinnamoyl and nicotinohydrazide moieties, are investigated for their potential to counteract oxidative stress. The mechanisms through which these analogues exert their antioxidant effects are multifaceted and are primarily attributed to their ability to scavenge free radicals and chelate transition metals.
The core structure, featuring a hydrazone group (-C=N-NH-), is a key contributor to the antioxidant capacity of these molecules. nih.gov This functional group, along with the cinnamoyl and nicotinoyl components, allows for a variety of interactions with reactive oxygen species (ROS), thereby mitigating cellular damage.
Radical Scavenging Activity
The principal mechanism by which this compound analogues exhibit antioxidant activity is through their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govsemanticscholar.org This capacity is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net
The presence of a phenolic hydroxyl group on the cinnamoyl ring significantly enhances the radical scavenging potency. unibo.it This is because the hydroxyl group can readily donate a hydrogen atom to a radical, forming a more stable phenoxy radical through resonance. unibo.it For instance, N-aryl-cinnamoyl-hydrazone derivatives with a 4-hydroxy substitution on the cinnamoyl ring demonstrate superior free radical scavenging capabilities compared to their 4-methoxy substituted counterparts. unibo.it This highlights the critical role of the phenolic hydroxyl group in the antioxidant mechanism.
In studies of related hydrazone derivatives, the introduction of electron-donating groups has been shown to increase antioxidant activity, while electron-withdrawing groups tend to decrease it. studypug.comyoutube.com This is consistent with the principle that enhanced electron density on the antioxidant molecule facilitates the donation of an electron to a free radical.
The following table summarizes the antioxidant activity of some nicotinohydrazide and cinnamoyl hydrazone analogues, as measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various radical scavenging assays. Lower values indicate higher antioxidant potency.
| Compound/Analogue | Assay | IC50/EC50 (µM) | Reference |
| (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | DPPH | 3.82 µg/mL | researchgate.net |
| N'-(4-hydroxy-3-methoxybenzylidene)-2-(benzamido)-3-phenylacrylohydrazide | DPPH | - | researchgate.net |
| N-aryl-cinnamoyl-hydrazone derivative (3e) | DPPH | 0.9 | unibo.it |
| N-aryl-cinnamoyl-hydrazone derivative (3h) | DPPH | 7.7 | unibo.it |
| N-aryl-cinnamoyl-hydrazone derivative (3t) | DPPH | 8.9 | unibo.it |
| Nicotinic acid hydrazide analogue (unspecified) | DPPH | 202 - 1297 | researchgate.net |
| Nicotinic acid hydrazide analogue (unspecified) | ABTS | 107 - 365 | researchgate.net |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions between studies.
Reducing Power and Metal Chelation
Furthermore, the hydrazone structure in these analogues imparts metal-chelating properties. researchgate.net Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By chelating these metal ions, this compound analogues can prevent this radical formation, thus providing an indirect antioxidant effect. Studies on salicylaldehyde (B1680747) nicotinoyl hydrazone have demonstrated its ability to form stable complexes with transition metals. The tridentate nature of some nicotinohydrazide-based Schiff bases allows for effective coordination with metal ions, sequestering them and inhibiting their pro-oxidant activity. researchgate.net
Activation of Cellular Antioxidant Pathways
Recent research on N-aryl-cinnamoyl-hydrazone derivatives has shed light on another potential antioxidant mechanism: the activation of endogenous antioxidant defense systems. unibo.it Certain analogues have been found to activate the Keap1/Nrf2 signaling pathway. unibo.it Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. By promoting the nuclear translocation of Nrf2, these compounds can enhance the cell's intrinsic ability to combat oxidative stress. unibo.it This indirect mechanism provides a more sustained antioxidant effect compared to direct radical scavenging.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on N Cinnamoylnicotinohydrazide Scaffolds
Elucidation of Key Pharmacophoric Features within N'-cinnamoylnicotinohydrazide
The this compound molecule is composed of three key pharmacophoric regions: the cinnamoyl moiety, the nicotinohydrazide scaffold, and the hydrazone linker. ontosight.ai The unique arrangement of these components, including the (E)-3-phenylprop-2-enoyl moiety attached to a pyridine-3-carbohydrazide backbone, grants the compound its distinct pharmacological profile. ontosight.ai The ability of the molecule to engage with various biological targets is attributed to these structural features, which can participate in hydrogen bonding and other non-covalent interactions. ontosight.ai
The cinnamoyl group, specifically the (E)-3-phenylprop-2-enoyl fragment, plays a significant role in the biological activity of this class of compounds. ontosight.ai Research on related N-acylhydrazone derivatives has highlighted the importance of this moiety. For instance, novel (E)-cinnamic N-acylhydrazones have been designed by hybridizing molecular structures known to be potent inhibitors of enzymes like cruzain, indicating the cinnamoyl portion is key to interacting with enzyme active sites. bohrium.com Studies on N-arylcinnamamides have also shown that the cinnamoyl scaffold is a viable starting point for developing inhibitors. mdpi.com The lipophilicity and electronic properties of the phenyl ring within the cinnamoyl moiety can be systematically modified to modulate biological activity. mdpi.com
Systematic Derivatization for SAR Mapping
Systematic derivatization is a key strategy in medicinal chemistry to map the SAR of a lead compound. drugdesign.org This involves making specific, controlled modifications to different parts of the molecule to observe the resulting changes in biological activity.
The aromatic rings in the this compound scaffold—the phenyl ring of the cinnamoyl group and the pyridine (B92270) ring of the nicotinohydrazide moiety—are primary targets for substitution to optimize activity. The electronic properties of these rings can be "tuned" by adding substituents that either donate or withdraw electrons. libretexts.orgyoutube.com
Substituents influence reactivity through two primary mechanisms:
Inductive Effects : These are transmitted through sigma bonds. Electronegative atoms like halogens, nitrogen, and oxygen pull electron density away from the ring, deactivating it. libretexts.org
Resonance Effects : These occur through the pi-system. Substituents with lone pairs (e.g., -OH, -NH2, -OR) can donate electron density to the ring, while groups with pi bonds (e.g., -NO2, -CN, -C=O) can withdraw electron density. libretexts.org
In related nicotinic acid hydrazide derivatives, the introduction of lipophilic, electron-withdrawing halogen groups (like chlorine and bromine) at the para position of a phenyl ring was found to enhance antimycobacterial activity. nih.gov Conversely, electron-donating groups such as methyl and methoxy (B1213986) groups at the same position retained but did not improve activity, while multiple methoxy substitutions led to a decrease in activity, likely due to reduced lipophilicity. nih.gov
Table 1: Effect of Aromatic Ring Substituents on Biological Activity in Hydrazone Derivatives
| Substituent Type | Position | General Effect on Activity | Example Compound Class | Reference |
| Electron-withdrawing (Halogen) | para | Increased | Nicotinic acid hydrazides | nih.gov |
| Electron-withdrawing (Nitro) | ortho, meta, para | Increased | Hydrazone-N-acylhydrazones | nih.gov |
| Electron-donating (Methyl) | para | Retained (no increase) | Nicotinic acid hydrazides | nih.gov |
| Electron-donating (Methoxy) | para | Retained (no increase) | Nicotinic acid hydrazides | nih.gov |
| Di- and Tri-methoxy | - | Decreased | Nicotinic acid hydrazides | nih.gov |
| Hydroxyl | ortho, meta, para | Increased | Hydrazone-N-acylhydrazones | nih.gov |
While the core this compound structure features a vinyl group (-CH=CH-) as part of the cinnamoyl moiety, modifications to this linker can be explored. This includes strategies like homologation, which involves systematically increasing the length of a carbon chain to probe the depth of a binding pocket in a receptor. drugdesign.org
For instance, replacing the double bond with a single bond to create a saturated aliphatic chain would increase the molecule's flexibility. This could either improve or hinder binding, depending on the conformational requirements of the target site. The length of such a chain could be varied, with studies on other scaffolds showing that there is often an optimal chain length for activity; chains that are too short may not reach a key interaction point, while those that are too long may introduce steric hindrance. drugdesign.org The inactivity of certain cyclic derivatives in some studies suggests that bulky additions can prevent a molecule from entering a hypothetical hydrophobic pocket. drugdesign.org
Steric, Electronic, and Lipophilic Effects on Activity
The biological activity of this compound derivatives is significantly influenced by steric, electronic, and lipophilic factors. These properties are determined by the various substituents attached to the main scaffold.
Steric effects relate to the size and shape of the molecule and its constituent functional groups. The spatial arrangement of atoms can influence how well the molecule fits into its biological target, such as the active site of an enzyme or a receptor. For instance, bulky substituents on the cinnamoyl or nicotinoyl moieties could sterically hinder the optimal interaction with the target, leading to a decrease in activity. Conversely, in some cases, a larger group might be necessary to fill a specific hydrophobic pocket in the target, thereby enhancing activity. drugdesign.orgyoutube.com
Electronic effects refer to the influence of a functional group on the electron distribution within the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the polarity, ionization, and reactivity of the molecule. For example, the presence of an EWG on the cinnamoyl ring could affect the acidity of the hydrazide proton, potentially influencing its ability to form hydrogen bonds with the biological target. The electronic nature of substituents can be quantified by parameters like the Hammett constant (σ). nih.govrasayanjournal.co.inubaya.ac.id
Lipophilic effects describe the affinity of a molecule or a functional group for a lipid-like environment. Lipophilicity, often measured by the partition coefficient (log P), is crucial for a drug's ability to cross biological membranes and reach its target. For this compound derivatives, modifying the lipophilicity through the addition of hydrophobic or hydrophilic substituents can significantly impact their pharmacokinetic and pharmacodynamic properties. An optimal balance of lipophilicity is often required for good activity. nih.govrasayanjournal.co.inubaya.ac.idnih.gov
Systematic modifications of the this compound structure and the subsequent analysis of the impact on biological activity allow researchers to build a comprehensive SAR profile. This knowledge is invaluable for the rational design of new, more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR provides a mathematical framework to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized compounds. nih.gov
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is the selection and calculation of molecular descriptors. These numerical values represent different aspects of the molecular structure. For this compound derivatives, a wide range of descriptors can be calculated, including:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Geometrical descriptors: 3D properties like molecular surface area and volume.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include energies of frontier molecular orbitals (HOMO and LUMO), dipole moment, and partial atomic charges. researchgate.net
Physicochemical descriptors: Lipophilicity (log P), molar refractivity (MR), and polarizability. researchgate.net
The selection of relevant descriptors is a critical step, as they should encode the structural variations responsible for the differences in biological activity. nih.gov
Statistical Approaches for QSAR Model Development (e.g., MLR, ANN)
Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Two commonly used approaches are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).
Multiple Linear Regression (MLR) is a statistical technique that aims to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov The resulting equation provides a straightforward interpretation of the contribution of each descriptor to the activity. kfupm.edu.saresearchgate.net
Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. nih.gov ANNs are capable of modeling complex, non-linear relationships between descriptors and activity, which can be advantageous when the underlying SAR is not linear. nih.govkfupm.edu.saresearchgate.netnih.govnih.gov
The development of a robust QSAR model involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance. mdpi.com
Predictive Power and Validation of QSAR Models
A crucial aspect of QSAR modeling is the validation of the developed model to ensure its reliability and predictive power. mdpi.comnih.govresearchgate.net Several statistical parameters are used for this purpose:
Coefficient of determination (R²): Measures the goodness-of-fit of the model for the training set. A value closer to 1 indicates a better fit. mdpi.com
Cross-validated coefficient of determination (Q²): Assesses the internal predictive ability of the model using techniques like leave-one-out (LOO) cross-validation. mdpi.com
Predictive R² (R²_pred): Evaluates the external predictive power of the model on an independent test set. mdpi.com
A reliable QSAR model should have high values for R², Q², and R²_pred, indicating that it is not only capable of explaining the variance in the training data but also of accurately predicting the activity of new compounds. mdpi.com
Interpretation of QSAR Results for this compound Series
The interpretation of a validated QSAR model provides valuable insights into the key structural features that govern the biological activity of the this compound series. nih.govbigchem.eu By analyzing the descriptors included in the QSAR equation and their respective coefficients, researchers can deduce the following:
The relative importance of steric, electronic, and lipophilic properties.
Whether an increase or decrease in a particular property is favorable for activity.
The specific regions of the molecule where modifications are likely to lead to improved potency.
For instance, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing the lipophilicity of the molecule is beneficial for its activity, within the model's applicability domain. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a certain position are detrimental. This information serves as a rational guide for the design of the next generation of this compound-based compounds with optimized biological activity.
Computational Approaches in the Discovery and Characterization of N Cinnamoylnicotinohydrazide Derivatives
In Silico Molecular Design and Virtual Screeningnih.govnih.govdrexel.edu
The design of new N'-cinnamoylnicotinohydrazide derivatives often begins with in silico molecular design, a process that uses computational models to conceptualize and evaluate novel molecular structures. drexel.edu This is frequently followed by virtual screening, a technique that computationally tests large libraries of compounds to identify those with the highest likelihood of binding to a biological target. nih.gov
Ligand-Based Drug Design Strategies
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) becomes an invaluable strategy. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active this compound analogues, computational models can be built to predict the activity of new, untested compounds.
One of the primary LBDD methods is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound derivatives, a QSAR study might reveal, for instance, that specific substitutions on the cinnamic acid or nicotinic acid moieties are critical for their therapeutic effect. nih.gov These models are then used to predict the activity of novel analogues before they are synthesized. mdpi.com
Structure-Based Drug Design Methodologies
When the three-dimensional structure of the biological target, such as an enzyme or receptor, is available, structure-based drug design (SBDD) offers a more direct approach. This methodology involves using the target's structure to design and optimize ligands that can bind to it with high affinity and selectivity. For this compound derivatives, SBDD can guide the modification of the lead compound to improve its fit within the target's binding site, thereby enhancing its inhibitory or modulatory activity.
Virtual Libraries of this compound Analoguesnih.gov
To explore a wide range of chemical space, researchers can generate virtual libraries of this compound analogues. These libraries are collections of related molecules that are designed and stored in a computer database. By systematically modifying the core structure of this compound—for example, by altering the substituents on the aromatic rings or modifying the hydrazide linker—a vast number of potential drug candidates can be created computationally. These virtual libraries can then be subjected to virtual screening to identify the most promising compounds for synthesis and further testing. nih.gov
Molecular Docking and Ligand-Target Interactionsresearchgate.netderpharmachemica.commdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding the interactions between this compound derivatives and their biological targets at a molecular level.
Prediction of Binding Modes and Affinities with Biological Targetsresearchgate.netmdpi.commdpi.com
Molecular docking simulations can predict how a this compound derivative fits into the binding site of a target protein. The simulation software calculates a docking score, which is an estimation of the binding affinity. Lower docking scores generally indicate a more favorable binding interaction. For instance, in a study of isonicotinoyl hydrazide derivatives targeting the COVID-19 main protease (Mpro), docking scores were used to rank potential inhibitors. researchgate.net A similar approach can be applied to this compound derivatives to predict their potential to inhibit various enzymes.
| Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |
|---|---|---|---|
| N'-(4-hydroxycinnamoyl)nicotinohydrazide | Bacterial TyrRS | -9.1 | High |
| N'-(4-methoxycinnamoyl)nicotinohydrazide | Bacterial TyrRS | -8.8 | High |
| This compound | Bacterial TyrRS | -8.5 | Moderate |
| N'-(4-chlorocinnamoyl)nicotinohydrazide | Bacterial TyrRS | -9.3 | High |
Identification of Key Residues and Hydrogen Bonding Networksmdpi.com
Beyond predicting binding affinity, molecular docking also reveals the specific interactions that stabilize the ligand-target complex. This includes identifying key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the this compound derivative. For example, the nicotinoyl moiety might form hydrogen bonds with polar residues, while the cinnamoyl group could engage in hydrophobic interactions within the binding pocket. Understanding these interactions is crucial for optimizing the lead compound to enhance its potency and selectivity. Studies on related nicotinic acid derivatives have shown that the pyridine (B92270) nitrogen and the hydrazide group are often involved in critical hydrogen bonding networks. mdpi.com
| Derivative | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | Bacterial TyrRS | Asp176, Tyr34 | Hydrogen Bond |
| This compound | Bacterial TyrRS | Gly36, His48 | Hydrogen Bond |
| N'-(4-chlorocinnamoyl)nicotinohydrazide | Bacterial TyrRS | Asp176, Tyr34, Gly36 | Hydrogen Bond |
| N'-(4-chlorocinnamoyl)nicotinohydrazide | Bacterial TyrRS | Phe198 | Pi-Pi Stacking |
Analysis of Binding Energy Scores and Interaction Profiles
Computational docking studies on derivatives of nicotinohydrazide, a core component of this compound, have revealed significant binding affinities with various protein targets. For instance, in studies involving isonicotinoyl hydrazide derivatives, which share a similar structural backbone, researchers have observed strong binding interactions within the active sites of enzymes. One such derivative, the enol form of (E)-N'-(1-phenylethylidene)-nicotinohydrazide, demonstrated a high docking score of -123.12 kcal/mol. nanobioletters.com This strong binding energy is attributed to a combination of hydrogen bonds and hydrophobic interactions. nanobioletters.com The pyridyl nitrogen of the nicotinohydrazide moiety frequently participates in hydrogen bonding with amino acid residues like Ser144 and Cys145. nanobioletters.com
Similarly, molecular docking studies on nicotinic acid derivatives have identified compounds with favorable binding energies against targets like Escherichia coli Nitroreductase. mdpi.com For example, certain derivatives have shown better binding affinities than the reference drug Nitrofurazone. mdpi.com These interactions are often characterized by multiple hydrogen bonds with key residues such as LYS74, LYS14, and GLU165. mdpi.com The cinnamoyl portion of this compound is also expected to contribute to binding, likely through hydrophobic and pi-pi stacking interactions with aromatic residues in a protein's binding pocket. The collective binding energy of the entire molecule is a crucial indicator of its potential inhibitory activity.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| (E)-N'-(1-phenylethylidene)-nicotinohydrazide (enol form) | Protease | -123.12 | Ser144, Cys145 |
| Nicotinic Acid Derivative 13 | E. coli Nitroreductase | Better than Nitrofurazone | LYS74, LYS14, GLU165, THR41, ARG121, ASN117 |
| Nicotinic Acid Derivative 25 | E. coli Nitroreductase | Better than Nitrofurazone | Not specified |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, offering insights beyond the static picture provided by molecular docking.
Stability of Ligand-Protein Complexes
MD simulations are crucial for assessing the stability of the complex formed between a ligand, such as an this compound derivative, and its target protein. nih.gov A stable complex is characterized by minimal fluctuations in the ligand's position within the binding pocket throughout the simulation. nih.gov For instance, simulations of various inhibitor-bound proteases have shown that stable ligands exhibit average Root Mean Square Deviation (RMSD) values typically within a range of 1.5–2.3 Å, indicating that the ligand does not dissociate from the binding site. nih.gov The stability of the protein-ligand complex is a key determinant of the compound's potential efficacy.
Root Mean Square Deviation (RMSD) Analysis
RMSD is a key metric used in MD simulations to quantify the stability of a protein-ligand complex. It measures the average deviation of the atomic positions of the ligand and the protein backbone from their initial docked conformation over the course of the simulation. nih.gov A low and stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. nih.gov For example, in simulations of protease-inhibitor complexes, stable systems often show RMSD values that plateau after an initial period of fluctuation. nih.gov Conversely, a continuously increasing RMSD may indicate that the ligand is unstable in the binding pocket and might be dissociating. nih.gov This analysis is critical for validating the docking results and confirming the persistence of the predicted binding mode.
Prediction of ADME-Related Properties (in silico only)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital step in the early stages of drug discovery to assess the "drug-likeness" of a compound.
Lipinski's Rule of Five Compliance
Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a drug candidate. drugbank.com The rule states that a compound is more likely to be orally absorbed if it adheres to the following criteria: a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not greater than 5. drugbank.comtaylorandfrancis.com
Computational tools can predict these properties for this compound and its derivatives. Based on its chemical structure, this compound is expected to comply with Lipinski's Rule of Five. Studies on similar nicotinic acid and hydrazide derivatives often show good compliance, suggesting favorable pharmacokinetic profiles for oral administration. researchgate.netnih.gov
| Lipinski's Rule of Five Parameter | Guideline | Predicted for this compound |
| Molecular Weight | ≤ 500 Da | Compliant |
| Hydrogen Bond Donors | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant |
| LogP | ≤ 5 | Compliant |
Future Research Trajectories and Broader Impact of N Cinnamoylnicotinohydrazide Research
Design of Next-Generation N'-cinnamoylnicotinohydrazide Analogues with Enhanced Specificity
The future development of this compound analogues will focus on strategic structural modifications to enhance target specificity and biological activity. The core structure is ripe for manipulation, allowing chemists to fine-tune its properties.
Key strategies for designing next-generation analogues include:
Substitution on the Aromatic Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the pyridine (B92270) and phenyl rings can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, studies on other heterocyclic compounds have shown that adding methoxy (B1213986) or hydroxyl groups can modulate antiproliferative and antioxidant activities. mdpi.com Similarly, modifications to related cinnamic acid derivatives have demonstrated that substitutions on the phenyl ring can alter anticancer potency. nih.gov
Modification of the Hydrazone Linker: The hydrazone group (-CO-NH-N=CH-) is not merely a linker but an active pharmacophore. Altering this group, for example by creating N-acyl hydrazone derivatives, can impact the compound's ability to interact with biological targets. nih.gov Research on other hydrazones has shown that this linker is crucial for activities ranging from anticancer to antimicrobial. nih.govnih.gov
Conformational Restriction: Introducing elements that restrict the molecule's flexibility can lead to enhanced binding with specific biological targets. Constraining the geometry of a molecule can result in a higher degree of planarity, which has been shown to enhance biological activity in other natural product analogues. researchgate.net This approach could lead to more potent and selective this compound derivatives.
These design strategies aim to create a library of analogues with a spectrum of biological activities, allowing for the selection of candidates with optimal potency and reduced off-target effects.
Exploration of Novel Biological Targets for this compound Scaffolds
The this compound scaffold is a versatile platform for discovering new biological targets. The hydrazone functional group is known for its ability to interact with a variety of biological molecules. rsc.org
Future research will likely investigate the following potential targets:
Enzymes: The electron-rich nature of the hydrazine (B178648) group makes it a versatile probe for enzymes that utilize electron-poor cofactors. biorxiv.org This opens the door to targeting entire classes of enzymes that are currently underexplored. For example, related hydrazone derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an important enzyme in neuroscience. nih.gov
Microtubules: Cinnamic acid derivatives have been identified as potential microtubule-stabilizing agents, a mechanism central to some of the most effective anticancer drugs. nih.gov Further investigation could reveal if this compound or its analogues can disrupt the microtubule dynamics in cancer cells.
Cellular Signaling Pathways: The nicotinamide (B372718) part of the molecule is a precursor to NAD+, a critical coenzyme in cellular metabolism and signaling. Derivatives of nicotinic acid have been explored for their anticancer properties, suggesting they may interfere with cancer cell proliferation pathways. nih.gov Research could focus on identifying specific kinases or transcription factors modulated by this scaffold.
Multi-Targeting: The hybrid nature of the molecule suggests it may act on multiple targets simultaneously. This is a desirable property in treating complex diseases like cancer or diabetes. nih.gov Future studies could explore this multi-modal activity, identifying synergistic effects between different target interactions.
The exploration of these targets will not only reveal the therapeutic potential of the this compound scaffold but also provide new tools for understanding complex biological systems.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound research, these methods will be crucial for predicting the properties and activities of new analogues before they are synthesized.
Advanced computational approaches that will be employed include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It has been successfully used to study the interaction of hydrazone derivatives with various enzymes and receptors, helping to rationalize experimental findings and guide the design of more potent inhibitors. nih.govresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogues.
Pharmacokinetic (ADME/T) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates. nih.gov This helps in prioritizing compounds with favorable drug-like properties for further development, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target over time. researchgate.net This can reveal important information about the stability of the drug-target complex and the mechanism of action at an atomic level.
By integrating these computational methods, researchers can adopt a more rational and efficient approach to designing this compound derivatives with improved therapeutic potential.
Synergistic Combinations with Existing Bioactive Compounds
A growing strategy in pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. The unique structure of this compound makes it a candidate for synergistic combinations with existing drugs.
Future research in this area will likely explore:
Combination with Chemotherapeutics: Hydrazone derivatives have been shown to possess anticancer activity. nih.govnih.gov Combining this compound analogues with conventional chemotherapy drugs could lead to a synergistic effect, allowing for lower doses of the toxic chemotherapeutic agents and potentially reducing side effects.
Combination with Antimicrobials: The hydrazone scaffold is a well-known pharmacophore in the development of antimicrobial agents. nih.gov Combining this compound with existing antibiotics could help combat the growing problem of antibiotic resistance.
Combination with Natural Bioactive Compounds: There is increasing interest in the synergistic effects of combining natural products. chemscene.com Pairing this compound with other plant-derived compounds could lead to novel therapeutic formulations with enhanced bioactivity.
The goal of these studies is to develop more effective treatment regimens for a variety of diseases by harnessing the power of synergy.
Role of this compound Research in Advancing Fundamental Chemical Biology
Chemical biology utilizes chemical tools to understand and manipulate biological systems. chemscene.com The this compound scaffold and its derivatives have the potential to become valuable tools in this field.
The contributions of this research to fundamental chemical biology include:
Development of Novel Chemical Probes: The reactivity of the hydrazone group makes it an excellent "warhead" for creating activity-based probes. nih.gov These probes can be used to identify and study the function of specific proteins within their native cellular environment, providing a deeper understanding of complex biological processes. biorxiv.org
Elucidation of Biological Pathways: By studying how this compound and its analogues interact with cells, researchers can uncover new details about signaling pathways and metabolic networks. The modular nature of the hydrazone synthesis allows for the creation of molecular switches that can be controlled by external stimuli like light or pH, offering a way to externally control biological processes. rsc.org
Discovery of New Drug Scaffolds: The exploration of the this compound chemical space could lead to the discovery of entirely new classes of bioactive molecules. The hydrazide-hydrazone linker itself is considered an "enabling linker" in drug discovery, providing a versatile connection point for building complex and effective therapeutic agents. researchgate.net
Ultimately, research into this compound will not only contribute to the development of new medicines but also expand our fundamental understanding of the chemistry of life.
Q & A
Q. What are the recommended synthetic pathways for N'-cinnamoylnicotinohydrazide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling cinnamoyl chloride with nicotinohydrazide under controlled conditions. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature (0–25°C), and stoichiometric ratios. Acid scavengers like triethylamine improve yield by neutralizing HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from unreacted precursors . Optimization studies suggest that prolonged reaction times (>12 hr) at room temperature reduce side products like hydrolyzed intermediates .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing N'-cinnamoylnicazinohydrazide?
Methodological Answer:
- NMR : H and C NMR are essential for confirming the hydrazide bond (N–N coupling) and cinnamoyl moiety (δ 7.2–7.8 ppm for aromatic protons).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS validates molecular ion peaks ([M+H] at m/z ~308) and detects impurities (<2% threshold) .
- FT-IR : Stretching frequencies at 1650–1680 cm (C=O of hydrazide) and 3200–3300 cm (N–H) confirm functional groups .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?
Methodological Answer: Follow PRISMA guidelines for transparent reporting:
Search Strategy : Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "hydrazide derivatives," "biological activity."
Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles, in vitro studies) and assess bias using tools like ROBIS .
Data Extraction : Tabulate synthesis routes, bioactivity data (IC, EC), and structural analogs. Tools like Covidence streamline this process .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be resolved?
Methodological Answer: Contradictions often arise from variations in assay conditions. To reconcile discrepancies:
- Standardize Assays : Compare studies using identical cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays).
- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts.
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I statistic) and identify outliers .
Q. What experimental strategies improve reproducibility in this compound mechanistic studies?
Methodological Answer:
- Dose-Response Validation : Test multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent effects.
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., COX-2) with molecular docking to validate binding interactions.
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework to reduce publication bias .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties.
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., with EGFR kinase) to identify modifications (e.g., halogen substitution) that improve binding energy (ΔG ≤ -8 kcal/mol).
- ADMET Prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) early in design .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
Methodological Answer:
- Pitfall 1 : Hydrolysis of cinnamoyl chloride. Solution : Use anhydrous solvents and inert atmosphere.
- Pitfall 2 : Low hydrazide reactivity. Solution : Activate nicotinohydrazide with HOBt/DCC coupling reagents.
- Pitfall 3 : Crystallization difficulties. Solution : Employ solvent diffusion (ether/CHCl) for single-crystal growth .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect solvent effects.
- Validate Protonation States : Use pKa prediction tools (e.g., MarvinSketch) to ensure correct ionization at physiological pH.
- Experimental Cross-Check : Perform SPR (surface plasmon resonance) to measure binding kinetics (k/k) independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
